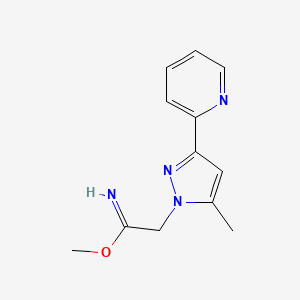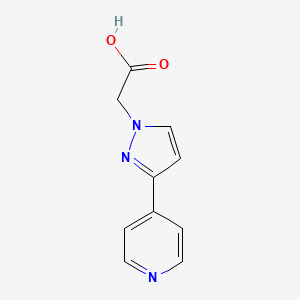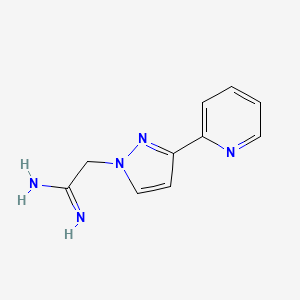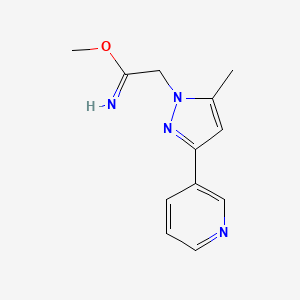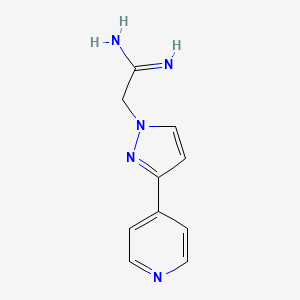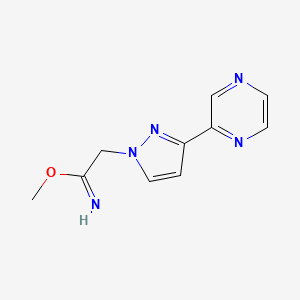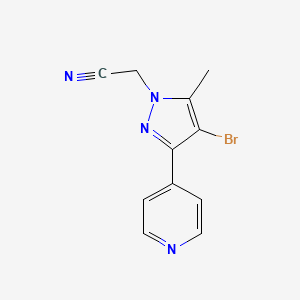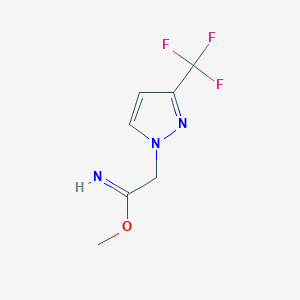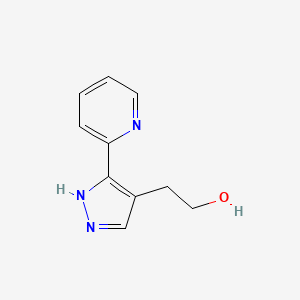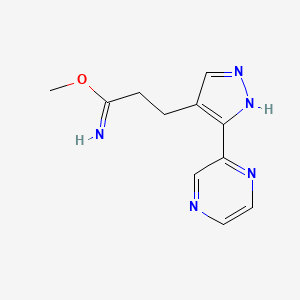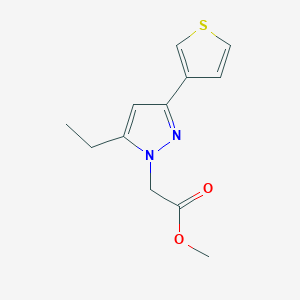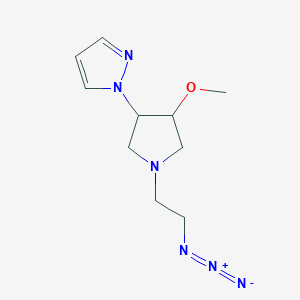
1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-pyrazole
Vue d'ensemble
Description
1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-pyrazole (hereafter referred to as AEMP) is an organic compound with a unique chemical structure and a number of potential applications in scientific research. AEMP has been of particular interest to the scientific community due to its ability to act as a substrate for enzymes, as well as its potential applications in drug development and drug delivery.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis of Triazole and Pyrazole Derivatives : The research by Fedotov et al. (2022) highlights the strategic role of pyrazole derivatives in modern medicine. They have synthesized 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and studied their properties, suggesting their biological potential.
Role in Clinical Drugs : Research by Prasad et al. (2021) indicates the significance of 1,2,4-triazoles in clinical drugs, with pyrazole being a core motif. This underscores the importance of derivatives like 1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-pyrazole in drug development.
Antimicrobial Activity : A study by Kumar et al. (2012) synthesized pyrazole derivatives and found them to possess significant antimicrobial activity. This suggests potential applications in combating infectious diseases.
Chemical Properties and Synthesis Techniques
Synthesis and Molecular Docking Analysis : Lynda (2021) discusses the synthesis of pyrazole derivatives and their antibacterial activities, further analyzed through molecular docking, indicating their potential as antimicrobial agents.
Optimization of Synthesis Methods : The research by Liu et al. (2017) focuses on optimizing the synthesis methods for 3-phenyl-1H-pyrazole derivatives, important for industrial production and potentially applicable to similar compounds like 1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-pyrazole.
Applications in Material Science
- Corrosion Inhibition : A study by Lgaz et al. (2020) explores pyrazoline derivatives for corrosion inhibition in hydrochloric acid solution, suggesting potential applications in protecting metal surfaces.
Propriétés
IUPAC Name |
1-[1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O/c1-17-10-8-15(6-4-12-14-11)7-9(10)16-5-2-3-13-16/h2-3,5,9-10H,4,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIXWTZHWZQMRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1N2C=CC=N2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




